2-Acetylbenzothiazole

Catalog No.
S666681
CAS No.
1629-78-3
M.F
C9H7NOS
M. Wt
177.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylbenzothiazole

CAS Number

1629-78-3

Product Name

2-Acetylbenzothiazole

IUPAC Name

1-(1,3-benzothiazol-2-yl)ethanone

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

InChI

InChI=1S/C9H7NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H,1H3

InChI Key

GSTOPVGJHLPSBJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC2=CC=CC=C2S1

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2S1

2-Acetylbenzothiazole has the molecular formula C9H7NOS and features both benzene and thiazole rings in its structure. This compound is known for its distinctive aromatic properties and is classified as a heterocyclic compound due to the presence of sulfur and nitrogen in the thiazole ring . It appears as a yellow crystalline solid and is soluble in organic solvents.

There is no documented information on the specific mechanism of action of 2-Acetylbenzothiazole in biological systems.

  • Irritant: The carbonyl group and the nitrogen atom can potentially irritate skin and eyes upon contact.
  • May cause respiratory irritation: Inhalation of dust or vapors may irritate the respiratory system.

Citation:

  • ChemicalBook - 2-Acetylbenzothiazole:

Organic Synthesis:

  • -ABT serves as a valuable building block in organic synthesis due to its reactive carbonyl and aromatic groups. Researchers have employed it for the synthesis of diverse heterocyclic compounds, including fused thiazoles, benzothiazoles, and thiadiazoles. These compounds exhibit various biological activities, making them promising candidates for drug discovery endeavors.

Medicinal Chemistry:

  • The structural features of 2-ABT have attracted interest in medicinal chemistry due to their resemblance to known bioactive molecules. Studies have explored its potential as an anti-inflammatory and analgesic agent. Additionally, research suggests its ability to modulate various cellular processes, making it a potential candidate for the development of therapeutic agents for neurodegenerative diseases and cancer [, ].

Material Science:

  • Recent research has investigated the potential of 2-ABT as a functional material. Studies have shown its ability to form self-assembled structures with unique optical and electronic properties. These properties hold promise for applications in organic electronics and sensor development.

Agricultural Science:

  • 2-ABT has been explored for its potential use as a fungicide in agricultural science. Studies have demonstrated its antifungal activity against various plant pathogenic fungi, suggesting its potential application in crop protection [].
, including:

  • Condensation Reactions: It can react with aldehydes to form condensation products. For instance, the reaction with 2-formylbenzothiazole yields various structural derivatives depending on the conditions used .
  • Nucleophilic Acyl Substitution: Acyl radicals can displace substituents on the benzothiazole ring, leading to the formation of 2-acetylbenzothiazole under certain conditions .
  • Oxidative Coupling: In some synthetic pathways, it can undergo oxidative coupling reactions facilitated by catalysts to produce more complex structures .

Research indicates that 2-acetylbenzothiazole exhibits notable biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against various pathogens. Additionally, it may possess anti-inflammatory effects and has been investigated for its role in inhibiting certain cancer cell lines .

The synthesis of 2-acetylbenzothiazole can be achieved through several methods:

  • Acetylation of Benzothiazoles: One common method involves the acetylation of benzothiazoles using acetic anhydride or acetyl chloride under acidic conditions. This process typically yields moderate to high yields of 2-acetylbenzothiazole.
  • Iron-Catalyzed Reactions: Recent advancements include iron-catalyzed tandem oxidative coupling techniques that allow for the formation of benzothiazoles from simpler precursors under mild conditions .
  • Microwave-Assisted Techniques: Microwave-assisted synthesis has also been employed to enhance reaction rates and yields in the preparation of this compound .

2-Acetylbenzothiazole finds utility in various fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a potential lead compound in drug development.
  • Agriculture: It may be used in agrochemical formulations for its antimicrobial properties.
  • Dyes and Pigments: The compound is also explored in dye chemistry due to its vibrant color and stability.

Studies on the interactions of 2-acetylbenzothiazole with biological systems reveal insights into its mechanism of action. For instance, it has been shown to interact with specific enzymes and receptors, which could elucidate its pharmacological effects. Additionally, research into its binding affinities with various biomolecules provides a deeper understanding of its potential therapeutic applications .

Several compounds share structural similarities with 2-acetylbenzothiazole. Here’s a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
BenzothiazoleContains only benzene and thiazole ringsLacks the acetyl group; primarily used as a building block in synthesis.
2-MercaptobenzothiazoleContains a thiol groupExhibits different reactivity due to the presence of sulfur; used in medicinal chemistry.
2-AcetylpyridinePyridine ring instead of thiazoleDisplays different biological activity; often studied for its role in coordination chemistry.

While these compounds share some structural elements with 2-acetylbenzothiazole, each possesses distinct functional groups that influence their reactivity and applications.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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